

Applications of 2,4-Dimethyl-3-pentanone in Pharmaceutical Manufacturing

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Compound of Interest

Compound Name: 2,4-Dimethyl-3-pentanone

Cat. No.: B156899

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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a versatile organic solvent with emerging applications in pharmaceutical manufacturing.^[1] Its favorable physical and chemical properties, including a relatively low boiling point and the ability to dissolve a wide range of organic compounds, make it a suitable candidate for use in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs).^[1] This document provides a detailed overview of its potential applications, supported by its physicochemical data and illustrative experimental protocols. While specific, published examples of its use with prominent APIs are limited, its properties suggest it can serve as a valuable alternative to other common ketones like methyl isobutyl ketone (MIBK) or methyl ethyl ketone (MEK).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2,4-Dimethyl-3-pentanone** is crucial for its effective implementation in pharmaceutical processes. The following table summarizes its key properties.

Property	Value	Reference
Molecular Formula	C7H14O	[2]
Molecular Weight	114.19 g/mol	[2]
Appearance	Colorless to yellow liquid	[3]
Odor	Odorless to characteristic	[3]
Boiling Point	124 °C at 760 mmHg	[3][4]
Melting Point	-80 °C	[3]
Flash Point	15 °C	[3]
Density	0.806 g/mL at 25 °C	
Refractive Index	1.400 at 20 °C	
Solubility in Water	Not miscible or difficult to mix	
Solubility in Organic Solvents	Soluble in alcohol	
Vapor Pressure	17.89 hPa at 25 °C	[5]

Potential Applications in Pharmaceutical Manufacturing

Based on its properties, **2,4-Dimethyl-3-pentanone** can be utilized in several key stages of pharmaceutical manufacturing:

- **Reaction Solvent:** Its moderate boiling point makes it suitable for conducting chemical reactions at elevated temperatures without the need for high-pressure equipment. Its ability to dissolve a range of organic molecules can facilitate homogenous reaction conditions.
- **Extraction Solvent:** Due to its immiscibility with water, it can be an effective solvent for the liquid-liquid extraction of APIs or intermediates from aqueous solutions during work-up procedures.

- **Crystallization and Purification Solvent:** It can be employed as a solvent for the crystallization of APIs, a critical step for purification and obtaining the desired polymorphic form. By carefully controlling temperature and solvent composition, impurities can be purged, leading to a high-purity final product.

Experimental Protocols (Illustrative Examples)

The following protocols are illustrative and based on general principles of pharmaceutical crystallization and purification. They are intended to serve as a starting point for process development and optimization.

Protocol 1: Purification of a Fictional API (API-X) by Cooling Crystallization

This protocol describes a general procedure for purifying a hypothetical API (API-X) using **2,4-Dimethyl-3-pentanone** as the solvent.

Objective: To increase the purity of crude API-X by removing process-related impurities through cooling crystallization.

Materials:

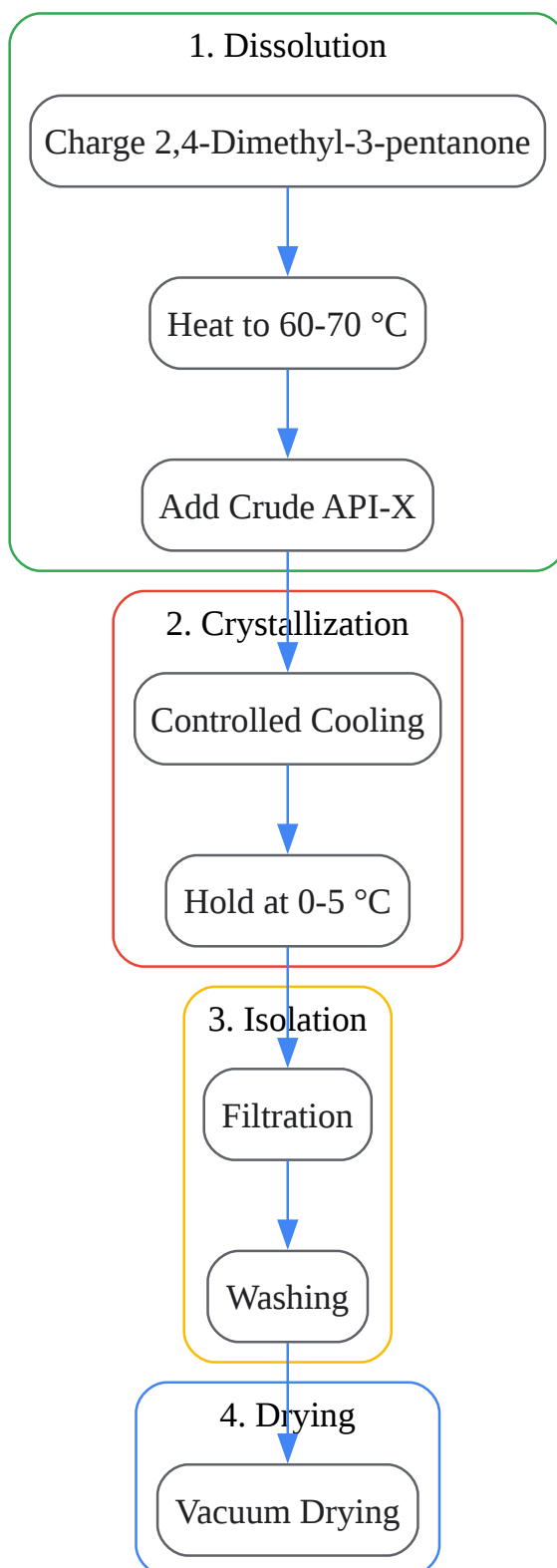
- Crude API-X
- **2,4-Dimethyl-3-pentanone** (pharmaceutical grade)
- Anti-solvent (e.g., n-heptane, if required)
- Jacketed glass reactor with overhead stirrer and temperature probe
- Filtration apparatus (e.g., Buchner funnel)
- Vacuum oven

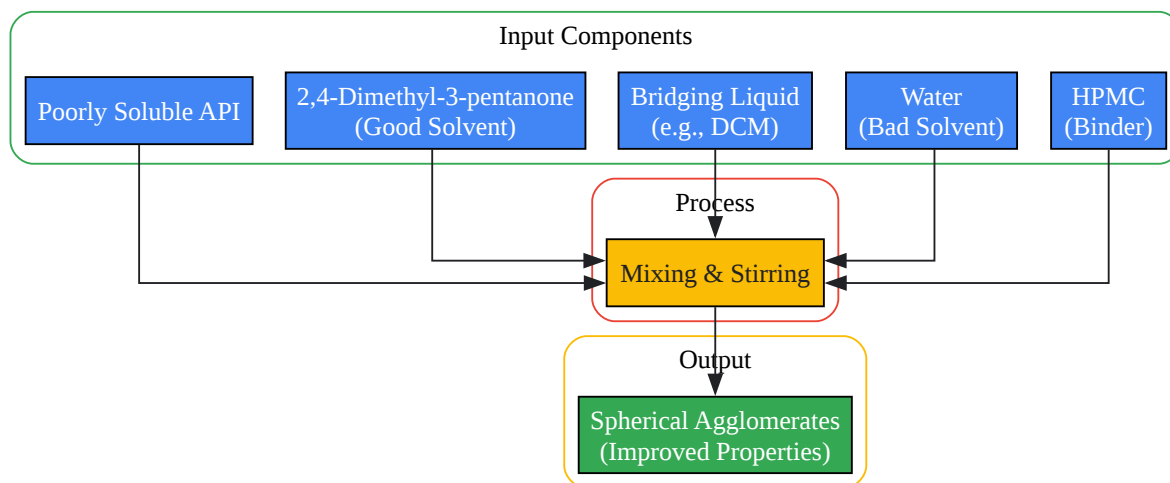
Methodology:

- **Dissolution:**

- Charge the jacketed glass reactor with a predetermined volume of **2,4-Dimethyl-3-pentanone**.
- Begin agitation and heat the solvent to 60-70 °C.
- Slowly add the crude API-X to the heated solvent until a clear, saturated solution is obtained. The exact concentration will depend on the solubility of API-X in **2,4-Dimethyl-3-pentanone** at this temperature and needs to be determined experimentally.
- Cooling and Crystallization:
 - Once the API-X is fully dissolved, slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour).
 - Monitor the solution for the onset of crystallization (cloud point).
 - Continue cooling to a final temperature of 0-5 °C to maximize the yield of the crystallized product.
- Isolation:
 - Hold the slurry at the final temperature for 1-2 hours to ensure complete crystallization.
 - Filter the crystalline product using a Buchner funnel under vacuum.
 - Wash the filter cake with a small amount of cold **2,4-Dimethyl-3-pentanone** or an appropriate anti-solvent to remove residual mother liquor.
- Drying:
 - Transfer the wet cake to a vacuum oven.
 - Dry the product at a suitable temperature (e.g., 40-50 °C) under vacuum until a constant weight is achieved.

Workflow Diagram:





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